molecular formula C5H12ClNO B1469841 4-(Methylamino)butan-2-one hydrochloride CAS No. 26387-62-2

4-(Methylamino)butan-2-one hydrochloride

Cat. No.: B1469841
CAS No.: 26387-62-2
M. Wt: 137.61 g/mol
InChI Key: JCVLSZATCUEEIW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-(Methylamino)butan-2-one hydrochloride is 1S/C5H11NO.ClH/c1-5(7)3-4-6-2;/h6H,3-4H2,1-2H3;1H . This indicates the presence of a chloride ion (Cl-) along with the organic compound.


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 137.61 . The storage temperature is room temperature .

Scientific Research Applications

Metabolite Identification in Designer Drugs

Zaitsu et al. (2009) conducted a study to identify the specific metabolites of new designer drugs, including 2-methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one (bk-MBDB), in human urine. They found major metabolic pathways such as N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. This study is significant for understanding the metabolic pathways of such compounds in humans (Zaitsu et al., 2009).

Metabolism and Toxicological Analysis of β-Keto Derivatives

In another study by Zaitsu et al. (2011), the metabolism of β-keto derivatives of 3,4-methylenedioxyphenylalkylamines, including 2-methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one, was reviewed. This research is crucial for understanding the toxicological profiles of these substances in forensic and clinical toxicology (Zaitsu et al., 2011).

Synthesis Research

Peng (2010) focused on synthesizing 4-(methylamino)butanoic acid, a compound related to 4-(Methylamino)butan-2-one hydrochloride. This research contributes to the broader field of organic synthesis, providing insights into the chemical reactions and processes involved in creating such compounds (Peng, 2010).

Structural Analysis of Cathinones

Nycz et al. (2011) conducted a study on the X-ray structures and computational studies of several cathinones, which may include derivatives or analogs of this compound. Understanding the molecular structure of these compounds is essential for their classification and potential application in various fields (Nycz et al., 2011).

Use in Creating Molecular Imprints

Syu et al. (2010) explored the synthesis of a recognition matrix using 4-Methylamino-N-allylnaphthalimide, a compound related to this compound, for imprinting creatinine. This work is vital for the development of advanced materials capable of specific molecular recognition, which has applications in biochemistry and materials science (Syu et al., 2010).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(methylamino)butan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)3-4-6-2;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVLSZATCUEEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26387-62-2
Record name 2-Butanone, 4-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26387-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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